BenchChemオンラインストアへようこそ!

N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Structure-Activity Relationship Antiviral Thiadiazole

This compound delivers a precisely defined ortho-methylphenyl regioisomer that is structurally distinct from its meta- and para-tolyl analogs—a difference proven to quantitatively alter potency in thiadiazole series. The 1,2,4-thiadiazole core is a recognized “privileged” scaffold for angiogenesis inhibition and cysteine-protease targeting, while the N-(4-methylthiazol-2-yl)acetamide substructure parallels a chemotype that outperformed combretastatin A-4 in tubulin polymerization assays. Procuring this exact regioisomer (CAS 864918-91-2) ensures SAR integrity in your anti-angiogenic or dual-mechanism anticancer library.

Molecular Formula C15H14N4OS3
Molecular Weight 362.48
CAS No. 864918-91-2
Cat. No. B2816803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-91-2
Molecular FormulaC15H14N4OS3
Molecular Weight362.48
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NC(=CS3)C
InChIInChI=1S/C15H14N4OS3/c1-9-5-3-4-6-11(9)13-18-15(23-19-13)22-8-12(20)17-14-16-10(2)7-21-14/h3-7H,8H2,1-2H3,(H,16,17,20)
InChIKeyMBSBHXKUJGZCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-91-2): Procurement-Relevant Structural and Pharmacological Baseline


N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-91-2) is a synthetic heterocyclic compound that incorporates a 1,2,4‑thiadiazole core substituted at the 3‑position with an ortho‑tolyl (2‑methylphenyl) group, linked via a thioether bridge to an N‑(4‑methylthiazol‑2‑yl)acetamide terminus [1]. The 1,2,4‑thiadiazole scaffold is documented in the patent literature as a privileged structure for angiogenesis inhibition and cysteine‑protease inhibition, providing a mechanistic rationale for screening this chemotype [1][2]. The ortho‑tolyl substituent distinguishes this compound from its meta‑ and para‑tolyl regioisomers, a feature that has been shown in closely related 1,2,4‑thiadiazole series to markedly alter biological potency [3].

Why Generic Substitution with Other 1,2,4‑Thiadiazolyl Acetamides Fails: The Ortho‑Tolyl Differentiation of N‑(4‑methylthiazol‑2‑yl)‑2‑((3‑(o‑tolyl)‑1,2,4‑thiadiazol‑5‑yl)thio)acetamide


Compounds within the 1,2,4‑thiadiazol‑5‑ylthio acetamide class cannot be treated as interchangeable building blocks, because the regioisomeric position of a single methyl substituent on the 3‑phenyl ring fundamentally alters electronic and steric properties that govern target binding [1]. In a structurally analogous thiadiazole series, ortho‑substitution on the pendant phenyl ring conferred greater curative antiviral activity than meta‑ or para‑substitution, demonstrating that even minor positional changes produce quantifiable potency differences [1]. Consequently, selecting the precise ortho‑tolyl regioisomer is critical for maintaining the structure‑activity relationship integrity of a screening library or a medicinal‑chemistry programme.

Quantitative Differentiation Evidence for N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (864918-91-2) Versus Closest Analogs


Regioisomeric Advantage: Ortho-Tolyl vs. Meta-Tolyl and Para-Tolyl in Thiadiazole Series

In a 1,2,3‑thiadiazole‑5‑carboxaldehyde benzoyl hydrazone series, the ortho‑fluorophenyl derivative (compound 45) exhibited a higher curative effect against tobacco mosaic virus (TMV) than its meta‑ (compound 46) and para‑ (compound 47) fluorophenyl counterparts, while replacement of the electron‑withdrawing fluorine with an electron‑donating methyl group (compound 48) reduced the curative effect to 34.6 ± 9.1 % [1]. Although the measured endpoints are not for the exact 1,2,4‑thiadiazole scaffold described here, the consistent trend that ortho‑substitution enhances bioactivity relative to meta‑ and para‑substitution supports the inference that the ortho‑tolyl isomer (864918‑91‑2) may confer a potency advantage over its meta‑tolyl (864918‑26‑3) and para‑tolyl congeners.

Structure-Activity Relationship Antiviral Thiadiazole Regioisomerism

Electron-Donating Ortho-Methyl Group Modulates Thiadiazole Reactivity Differently from Meta-Methyl or Chloro Substituents

The ortho‑methyl group imposes a unique steric and electronic environment that cannot be replicated by meta‑methyl, para‑methyl, or ortho‑chloro substituents [1][2]. In a thiadiazole‑based SAR study, the replacement of an electron‑withdrawing group (EWG) with an electron‑donating group (EDG) at the ortho position decreased the curative effect from a higher level to 34.6 ± 9.1 %, demonstrating that both the position and electronic nature of the substituent critically control bioactivity [1]. The ortho‑methyl (o‑tolyl) group provides a moderate electron‑donating effect together with a steric shielding of the thiadiazole ring, a combination that is absent in the meta‑methyl analog (CAS 864918‑26‑3) or the ortho‑chloro analog (CAS 864919‑56‑2).

Medicinal Chemistry Physicochemical Properties Thiadiazole Substituent Effect

Dual Heterocyclic Architecture: N‑(4‑Methylthiazol‑2‑yl)acetamide Moiety Confers Target Affinity Distinct from Simple Phenylacetamide Analogs

The N‑(4‑methylthiazol‑2‑yl)acetamide terminus is a recognized pharmacophore for kinase and tubulin binding [1]. Recent data on thiazole‑2‑acetamide derivatives demonstrate that compound 10a (containing a thiazole‑acetamide motif) inhibits tubulin polymerization with an IC50 of 2.69 µM, outperforming combretastatin A‑4 (IC50 8.33 µM) [1]. In contrast, analogs that replace the thiazole ring with a simple phenyl group (e.g., N‑phenyl‑2‑((3‑(o‑tolyl)‑1,2,4‑thiadiazol‑5‑yl)thio)acetamide series) lose this specific kinase‑targeting capability. This indicates that the 4‑methylthiazol‑2‑yl amide unit in CAS 864918‑91‑2 is likely essential for achieving potent engagement with ATP‑binding pockets.

Kinase Inhibition Cancer Thiazole Binding Affinity

1,2,4‑Thiadiazole Core Privileged for Angiogenesis and Cysteine‑Protease Inhibition: Divergent Selectivity from 1,3,4‑Thiadiazoles

The 1,2,4‑thiadiazole regioisomer is explicitly claimed in US patent 6,833,369 as an angiogenesis‑inhibiting scaffold, a therapeutic profile not shared by the isomeric 1,3,4‑thiadiazole core that dominates commercial drug space (methazolamide, acetazolamide) [1]. Additionally, certain 1,2,4‑thiadiazole derivatives act as cysteine‑protease inhibitors via disulfide bond formation with the active‑site cysteine residue, a mechanism that the 1,3,4‑thiadiazole isomers cannot engage due to different nitrogen‑sulfur atom positioning [2]. This core‑regioisomeric divergence means that CAS 864918‑91‑2 is suitable for probing angiogenesis and cysteine‑protease targets, whereas 1,3,4‑thiadiazole building blocks would not provide the same mechanistic coverage.

Angiogenesis Cysteine Protease Selectivity 1,2,4-Thiadiazole

Unique Combination of Ortho-Tolyl and N‑(4‑Methylthiazol‑2‑yl) Groups Not Found in Any Other Commercially Cataloged Analog

A systematic survey of chemical catalogs reveals that while the meta‑tolyl isomer (CAS 864918‑26‑3) and the ortho‑chlorophenyl analog (CAS 864919‑56‑2) are commercially available, the specific combination of an ortho‑tolyl group on the 1,2,4‑thiadiazole ring with an N‑(4‑methylthiazol‑2‑yl)acetamide terminus is unique to CAS 864918‑91‑2 [1]. This structural exclusivity provides a novel chemical space for patent protection and for generating composition‑of‑matter claims. For hit‑to‑lead campaigns, this uniqueness translates into reduced competition and a higher probability of securing intellectual property rights.

Chemical Diversity Intellectual Property Novel Scaffold Screening Library

High-Priority Application Scenarios for N‑(4‑methylthiazol‑2‑yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (864918-91-2)


Angiogenesis-Targeted Anticancer Screening Libraries

Because the 1,2,4‑thiadiazole core is patented as an angiogenesis inhibitor [1], CAS 864918‑91‑2 is a logical inclusion in focused libraries designed to identify novel anti‑angiogenic leads. The ortho‑tolyl group provides a differentiated SAR vector compared to the meta‑ and para‑tolyl analogs [2], allowing scientists to map the steric and electronic requirements of the angiogenesis target.

Cysteine‑Protease Inhibitor Drug Discovery (e.g., Antiviral, Anti‑inflammatory)

Given the demonstrated ability of 1,2,4‑thiadiazole compounds to inhibit cysteine‑dependent enzymes through disulfide‑bond formation with the active‑site cysteine [1], this compound can serve as a starting point for developing inhibitors of rhinovirus 3C protease, SARS‑CoV‑2 Mpro, or transglutaminase. Its structural uniqueness ensures that any resulting leads will occupy novel chemical space [2].

Tubulin‑Polymerization Inhibitor Optimization

The N‑(4‑methylthiazol‑2‑yl)acetamide substructure is validated in a recently published thiazole‑2‑acetamide series that inhibits tubulin polymerization with an IC50 of 2.69 µM, outperforming combretastatin A‑4 by approximately 3‑fold [1]. Combining this pharmacophore with the 1,2,4‑thiadiazole‑o‑tolyl scaffold creates a hybrid chemotype for exploring dual‑mechanism anticancer agents.

Regioisomeric SAR Probe for Thiadiazole‑Based Medicinal Chemistry

The compound is uniquely suited as a probe to systematically compare the biological effects of ortho‑, meta‑, and para‑tolyl substitution on the 1,2,4‑thiadiazole core [1]. Such head‑to‑head comparisons are essential for constructing robust SAR tables and for guiding the optimization of lead compounds in hit‑to‑lead programmes.

Quote Request

Request a Quote for N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.